4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide
Description
The compound 4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide (hereafter referred to by its IUPAC name) is a structurally complex molecule featuring a quinazoline-dioxolo core, a cyclohexylamino-thioethyl substituent, and a 4-methoxybenzyl butanamide side chain.
Properties
IUPAC Name |
4-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O6S/c1-37-21-11-9-19(10-12-21)16-30-26(34)8-5-13-33-28(36)22-14-24-25(39-18-38-24)15-23(22)32-29(33)40-17-27(35)31-20-6-3-2-4-7-20/h9-12,14-15,20H,2-8,13,16-18H2,1H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRINVCDELHIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5CCCCC5)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazoline-Butanamide Family
Several analogues share the quinazoline-butanamide scaffold but differ in substituents, which critically influence their biological and physicochemical profiles:
Key Structural Insights :
- Cyclohexylamino vs. Aromatic Amino Groups: The cyclohexylamino group in the target compound may enhance membrane permeability compared to the 3-methoxyphenylamino variant, though the latter exhibits stronger anti-inflammatory effects due to improved hydrogen-bonding interactions with targets like COX-2 .
- Benzoxazole vs.
Pharmacological Activity Comparisons
- Anti-Inflammatory Potential: The target compound’s thioether linkage and dioxolo-quinazoline core are structurally analogous to benzoxazole derivatives (e.g., compound 5h), which inhibit NF-κB signaling in macrophages . However, the absence of in vitro data for the target compound limits direct comparisons .
- Antimicrobial Activity : Brominated quinazoline-butanamides (e.g., 892287-57-9) show moderate antibacterial effects, suggesting that halogenation at position 6 of the quinazoline ring could be a viable strategy for optimizing the target compound’s bioactivity .
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